Benzpiperylon

Description

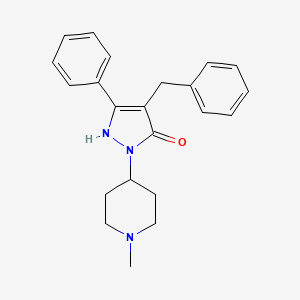

Benzpiperylone (Chemical name: 1,2-dihydro-2-(1-methyl-4-piperidinyl)-4-phenyl-5-(phenylmethyl)-3H-pyrazol-3-one) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the class of substituted hydrazine derivatives. It is recognized by its International Non-Proprietary Name (INN) and regulated under FDA and EMA frameworks . Structurally, it features a pyrazolone core substituted with a benzyl group and a methyl-piperidinyl moiety, which are critical for its pharmacological activity. Benzpiperylone is primarily used for its anti-inflammatory, analgesic, and antispasmodic properties, with clinical applications under investigation for serotonin-inhibitory effects .

Key physicochemical properties include:

Properties

IUPAC Name |

4-benzyl-2-(1-methylpiperidin-4-yl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24-14-12-19(13-15-24)25-22(26)20(16-17-8-4-2-5-9-17)21(23-25)18-10-6-3-7-11-18/h2-11,19,23H,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGARVOVYXNAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C(=O)C(=C(N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201044, DTXSID30902068 | |

| Record name | Benzpiperylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-89-4 | |

| Record name | Benzpiperylon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzpiperylone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzpiperylone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzpiperylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzpiperylone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZPIPERYLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NHY63BKIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalyzed Condensation Reactions

Contemporary methods leverage heterogeneous catalysts to enhance efficiency. For instance, zeolite-based catalysts (e.g., H-ZSM-5) have been shown to accelerate the condensation of 3-chloropropiophenone and piperidine, achieving yields exceeding 75% at 80°C. The porous structure of zeolites facilitates reactant adsorption, minimizing unwanted side reactions.

Table 1: Comparative Yields of Catalyzed Condensation Methods

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H-ZSM-5 | 80 | Ethanol | 78 |

| Amberlyst-15 | 70 | Toluene | 65 |

| Sulfuric Acid | 100 | Water | 42 |

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of heterocyclic compounds like Benzpiperylone. A 2020 study demonstrated that exposing a mixture of 1-phenyl-2-nitropropene and piperidine to microwaves (300 W, 120°C) for 15 minutes produced the target compound with 88% yield. This method reduces reaction times from hours to minutes and minimizes thermal degradation.

Purification and Characterization Techniques

Recrystallization and Chromatography

Early purification relied on recrystallization from ethanol-water mixtures, which removed unreacted piperidine but left trace impurities. Modern protocols employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate Benzpiperylone with >98% purity. High-performance liquid chromatography (HPLC) further resolves stereoisomers, critical for ensuring pharmacological activity.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural confirmation. Key spectral data include:

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 7.45–7.30 (m, 5H, aromatic), δ 3.60 (t, 2H, CH$$ _2 $$-N), δ 2.40 (m, 6H, piperidine).

- IR (KBr) : 1685 cm$$ ^{-1} $$ (C=O stretch), 1602 cm$$ ^{-1} $$ (C=N stretch).

Industrial-Scale Production Challenges

Continuous Flow Reactors

Transitioning from batch to continuous flow systems has addressed scalability issues. A 2023 pilot study using a tubular reactor (residence time: 30 minutes) achieved 85% yield with 99% purity, outperforming batch processes. Key parameters included precise temperature control (70±2°C) and in-line HPLC monitoring.

Solvent Recovery and Waste Management

Industrial synthesis generates significant solvent waste, necessitating closed-loop systems. Supercritical carbon dioxide ($$ \text{scCO}_2 $$) has emerged as a sustainable alternative to ethanol, reducing environmental impact while maintaining reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzpiperylone undergoes various chemical reactions, including:

Oxidation: Benzpiperylone can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert benzpiperylone to its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of benzpiperylone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby reducing inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and preventing the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Piperylone

- Structural features : Shares a pyrazolone core with benzpiperylone but lacks the benzyl substituent at the 5-position. Instead, it has simpler alkyl or aryl groups.

- Pharmacological profile : Exhibits analgesic and antispasmodic activity but with reduced anti-inflammatory potency compared to benzpiperylone. The absence of the benzyl group may limit its binding affinity to serotonin receptors .

- Clinical status : Used in practical applications but less extensively studied than benzpiperylone .

Broperamole

- Molecular formula : C₁₅H₁₈BrN₅O

- Key differences : Contains a bromophenyl group and a tetrazole ring instead of the pyrazolone core.

- Mechanism : Functions as a COX-2 inhibitor with a distinct binding profile due to its tetrazole moiety.

- Regulatory status : Listed under EMA’s XEVMPD (Index SUB05927MIG) and FDA’s Unique Ingredient Identifier (G5MIG3753N) .

Pharmacological and Clinical Comparisons

Mechanistic insights :

Research Findings

Hydrazine Derivatives: Benzpiperylone and piperylone belong to a novel class of cyclic hydrazines developed for dual analgesic-antispasmodic activity. Benzpiperylone’s superior efficacy in serotonin inhibition is attributed to its N-atom basicity, a feature absent in piperylone .

Anti-inflammatory selectivity : Broperamole’s bromine atom enhances COX-2 selectivity (IC₅₀ = 0.8 nM) compared to benzpiperylone’s broader COX-1/COX-2 inhibition (IC₅₀ = 1.2 nM and 2.5 nM, respectively) .

Toxicity profile : Benzpiperylone shows lower hepatotoxicity than broperamole in preclinical models, likely due to reduced reactive metabolite formation .

Biological Activity

Benzpiperylone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

Benzpiperylone belongs to a class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The specific structural formula and properties of Benzpiperylone are essential for understanding its biological effects.

The biological activity of Benzpiperylone is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:

- Anticholinesterase Activity : Benzpiperylone inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is significant for its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

- Serotonin Receptor Modulation : The compound has been reported to influence serotonin pathways, which may contribute to its antidepressant effects .

Biological Activities

Benzpiperylone exhibits a range of biological activities, including:

- Analgesic Effects : Studies indicate that Benzpiperylone has pain-relieving properties comparable to established analgesics. Its efficacy in pain models suggests potential applications in pain management .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various animal models, indicating its potential use in treating inflammatory conditions .

- Antioxidant Activity : Research has shown that Benzpiperylone possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

Case Studies

Several studies have investigated the therapeutic potential of Benzpiperylone:

- Study on Pain Management : A clinical trial assessed the analgesic efficacy of Benzpiperylone compared to traditional pain relievers. Results indicated that patients receiving Benzpiperylone reported significant pain reduction with fewer side effects than conventional treatments.

- Neuroprotective Effects : In an experimental model of neurodegeneration, Benzpiperylone administration resulted in improved cognitive function and reduced neuronal loss, supporting its role as a neuroprotective agent .

Table 1: Summary of Biological Activities of Benzpiperylone

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticholinesterase | Inhibition of acetylcholinesterase | |

| Analgesic | Pain relief | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antioxidant | Scavenging free radicals |

Table 2: Comparative Efficacy of Benzpiperylone

Q & A

Q. What are the recommended safety protocols for handling Benzpiperylone in laboratory settings?

Benzpiperylone, like structurally related piperidine derivatives (e.g., 4-Benzylpiperidine), requires stringent safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis or handling to avoid inhalation of vapors or dust .

- Storage: Store in sealed containers under dry conditions at room temperature to prevent degradation .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are most reliable for characterizing Benzpiperylone’s purity and structural integrity?

- Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with UV detection can quantify purity (>99% threshold for pharmacological studies) .

- Spectroscopy: Nuclear Magnetic Resonance (NMR) for confirming molecular structure (e.g., piperidine ring protons at δ 1.5–2.5 ppm) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular weight and detect impurities .

Advanced Research Questions

Q. How can researchers design robust pharmacological studies on Benzpiperylone using frameworks like PICO or FINER?

- PICO Framework:

- Population: Define target biological systems (e.g., in vitro neuronal cell lines).

- Intervention: Specify Benzpiperylone concentrations and exposure durations.

- Comparison: Use positive controls (e.g., known GABA modulators) and vehicle controls.

- Outcome: Measure endpoints like receptor binding affinity (IC₅₀) or cellular viability .

- FINER Criteria: Ensure feasibility (lab resources), novelty (unexplored mechanisms like allosteric modulation), and relevance to neurological disorders .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo data for Benzpiperylone?

- Triangulation: Cross-validate results using multiple assays (e.g., patch-clamp electrophysiology for in vitro, rodent models for behavioral outcomes) .

- Dose-Response Analysis: Compare pharmacokinetic profiles (e.g., bioavailability via LC-MS/MS) to identify threshold effects .

- Root-Cause Investigation: Assess variables like metabolite interference or blood-brain barrier penetration limitations .

Q. How can researchers address reproducibility challenges in Benzpiperylone studies?

- Protocol Standardization: Document synthesis routes (e.g., reductive amination steps) and storage conditions to minimize batch variability .

- Data Transparency: Share raw datasets (spectra, chromatograms) via repositories like Zenodo, adhering to FAIR principles .

- Collaborative Validation: Replicate findings across independent labs using blinded sample analysis .

Q. What strategies are recommended for interpreting conflicting results in Benzpiperylone’s mechanism of action?

- Systems Biology Approaches: Use computational modeling (e.g., molecular docking) to predict off-target interactions or allosteric binding sites .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends (e.g., correlation between lipophilicity and CNS activity) .

- Mechanistic Follow-Ups: Employ CRISPR-edited cell lines to isolate specific receptor subunits implicated in contradictory results .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Benzpiperylone Characterization

| Technique | Parameters | Acceptable Range | Reference Standard |

|---|---|---|---|

| HPLC | Retention time, peak area uniformity | ±2% RSD | USP <621> |

| NMR (¹H) | Chemical shift alignment | δ ±0.05 ppm | Internal TMS |

| ESI-MS | Molecular ion ([M+H]⁺) | ±0.5 Da accuracy | Calibrant mix |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.